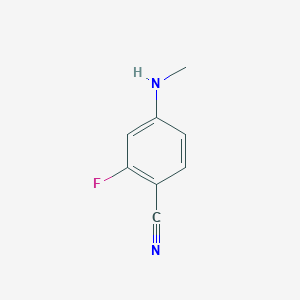

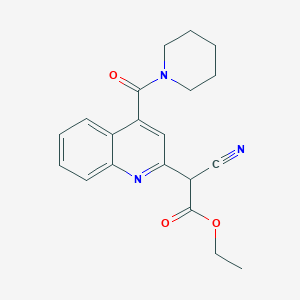

2-Fluoro-4-(methylamino)benzonitrile

説明

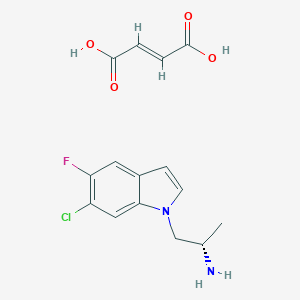

2-Fluoro-4-(methylamino)benzonitrile (FMN) is an important organic compound used in a wide range of scientific research applications. It is a versatile reagent with a wide range of uses in the laboratory, from synthesis to analysis. FMN is a fluorinated aromatic nitrile with a methyl group attached to the nitrogen atom. It is a colorless liquid with a low boiling point and a high vapor pressure. FMN is a relatively stable compound that is easily stored and handled in the laboratory.

科学的研究の応用

Fluorinated Compounds in Supramolecular Chemistry

Fluorinated compounds like 2-Fluoro-4-(methylamino)benzonitrile play a pivotal role in supramolecular chemistry due to their unique properties. For instance, the introduction of fluorine atoms into organic molecules significantly alters their physical, chemical, and biological properties, making them highly valuable for various applications. This modification can lead to improved drug efficacy, altered pharmacokinetics, or enhanced material properties. The inclusion of fluorine can also affect molecular recognition processes, which are central to the design of supramolecular assemblies. These assemblies have applications ranging from the development of new materials to the creation of highly specific drug delivery systems. The interaction of fluorinated compounds with other molecules often leads to the formation of non-covalent bonds, such as hydrogen bonds, halogen bonds, and π-π interactions, which are stronger and more directional than those involving their non-fluorinated counterparts. This specificity and strength of interaction are crucial for the precise assembly of complex structures in supramolecular chemistry.

Fluorinated Liquid Crystals

Fluorinated compounds, including derivatives of this compound, are integral to the development of advanced liquid crystal (LC) materials. The incorporation of fluorine atoms into LC molecules can drastically impact their mesomorphic properties, including phase transition temperatures, dielectric anisotropy, and viscosity. These changes are beneficial for the optimization of LC displays, including those used in televisions, computer monitors, and smartphones. The high polarity and small size of the fluorine atom allow it to be introduced into various parts of the LC molecule without disrupting the liquid crystalline phase. This versatility enables the fine-tuning of LC materials' properties to meet specific application requirements, such as improved display contrast, lower power consumption, and broader temperature range operation.

Fluorescent Chemosensors

The structural features of fluorinated compounds, such as this compound, make them excellent candidates for the development of fluorescent chemosensors. These sensors can detect a wide range of analytes, including metal ions, anions, and biomolecules, with high selectivity and sensitivity. The fluorine atoms in these compounds often contribute to the fluorescence properties by influencing the electronic environment of the fluorescent moiety. This can lead to changes in the emission wavelength, intensity, or lifetime upon analyte binding, allowing for the quantitative detection of various substances. Such chemosensors find applications in environmental monitoring, clinical diagnostics, and biochemical research, providing essential tools for the detection of pollutants, disease biomarkers, and cellular metabolites.

Pharmacokinetics and Dynamics of Fluorinated Drugs

The study of the pharmacokinetics and dynamics of fluorinated compounds, including those related to this compound, is crucial for the development of new pharmaceuticals. Fluorination can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties, often leading to improved bioavailability, increased metabolic stability, and reduced toxicity. These modifications can result in more effective and safer therapeutic agents. Fluorinated compounds are particularly valuable in oncology, neurology, and antimicrobial therapy, where their enhanced properties can lead to better clinical outcomes. The systematic investigation of these compounds' pharmacokinetic and dynamic profiles is essential for optimizing their therapeutic potential and advancing personalized medicine.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-fluoro-4-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQVUVVUCXTKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)

![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)

![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)

![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)